Pyrrolizidine

Vue d'ensemble

Description

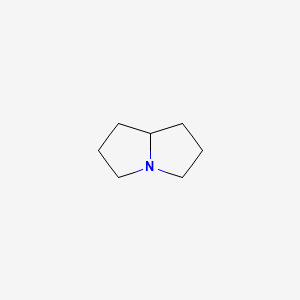

La pyrrolizidine est un composé organique hétérocyclique caractérisé par une structure bicyclique composée de deux cycles à cinq chaînons fusionnés, dont l'un contient un atome d'azote. Ce composé constitue la structure de base d'une classe d'alcaloïdes naturels connus sous le nom d'alcaloïdes pyrrolizidiniques. Ces alcaloïdes se trouvent principalement dans les plantes et servent de mécanisme de défense contre les herbivores. Les alcaloïdes pyrrolizidiniques sont connus pour leurs propriétés hépatotoxiques, génotoxiques et cytotoxiques, ce qui les rend importants dans les études toxicologiques et pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la pyrrolizidine et de ses dérivés implique plusieurs étapes clés. Une méthode courante comprend la cyclisation des N-chloramines en présence d'azobisisobutyronitrile et de triisopropylsilane dans le tétrahydrofurane sous reflux. Cette réaction produit des pyrrolizidines sous forme de mélange de diastéréoisomères, principalement l'isomère cis .

Méthodes de production industrielle : La production industrielle des alcaloïdes pyrrolizidiniques implique souvent l'extraction de sources végétales, en particulier celles appartenant aux familles des Astéracées et des Boraginacées. Le processus d'extraction comprend généralement l'homogénéisation ou la pulvérisation de la matière végétale, suivie de techniques de séparation chromatographique pour isoler les alcaloïdes souhaités .

Analyse Des Réactions Chimiques

Types de réactions : La pyrrolizidine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des N-oxydes de this compound, qui sont souvent plus toxiques que leurs composés parents.

Réduction : Les réactions de réduction peuvent convertir les N-oxydes de this compound en this compound.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, pour former divers dérivés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de this compound, les pyrrolizidines substituées et divers dérivés de this compound avec des groupes fonctionnels modifiés .

Applications De Recherche Scientifique

Pharmacological Properties

Pyrrolizidine alkaloids have been investigated for their various pharmacological activities, including:

1.1 Antimicrobial Activity

Research indicates that certain PAs possess significant antimicrobial properties. For example, studies have shown that specific PAs can inhibit the growth of various bacterial strains, including Staphylococcus epidermidis and Pseudomonas aeruginosa. Usaramine demonstrated a 50% reduction in biofilm formation at a concentration of 1 mg/mL against S. epidermidis but had no effect on P. aeruginosa biofilms . Additionally, monocrotaline and azido-retronecine exhibited anti-Trichomonas vaginalis activity with lethal effects at concentrations of 1 mg/mL .

1.2 Anti-inflammatory Activity

PAs have also been studied for their anti-inflammatory effects. For instance, extracts from Heliotropium digynum inhibited nitric oxide production in macrophages by up to 78% at a concentration of 25 µg/mL . Various isolated PAs showed IC50 values ranging from 2.16 to 38.25 µM in inhibiting lipopolysaccharide-induced inflammation .

1.3 Antiviral Activity

Certain PAs exhibit antiviral properties, particularly against human immunodeficiency virus (HIV). Polyhydroxylated PAs like australine and alexine have been shown to inhibit glycosidases involved in HIV replication, thereby reducing viral cell fusion and syncytium formation .

Toxicological Concerns

While exploring the applications of this compound alkaloids, it is crucial to consider their toxicological profile:

2.1 Hepatotoxicity

this compound alkaloids are notorious for their hepatotoxic effects, which can lead to severe liver damage and even carcinogenesis. High-throughput profiling studies have indicated that certain PAs can cause cell death and DNA damage in liver cells . The National Toxicology Program has classified some PAs as liver carcinogens based on extensive research involving animal models .

2.2 Genotoxicity

Studies have demonstrated that PAs possess genotoxic properties, raising concerns about their safety in food products and herbal remedies . The potential for PAs to cause genetic mutations necessitates careful risk assessment when considering their use in pharmaceuticals or dietary supplements.

Regulatory Implications

Given the dual nature of this compound alkaloids as both potential therapeutic agents and toxic compounds, regulatory frameworks must be informed by scientific evidence. Research suggests that regulations should not apply blanket restrictions on all PAs but should instead focus on specific compounds based on their individual risk profiles . This nuanced approach is essential for balancing public health safety with the potential benefits of these compounds.

Case Studies

Several case studies illustrate the applications and risks associated with this compound alkaloids:

Mécanisme D'action

The toxic effects of pyrrolizidine alkaloids are primarily due to their metabolic activation in the liver. These compounds are converted into reactive pyrrolic metabolites by cytochrome P450 enzymes. These metabolites can form adducts with cellular macromolecules, leading to hepatotoxicity, genotoxicity, and cytotoxicity. The primary molecular targets include DNA, proteins, and lipids, resulting in cellular damage and apoptosis .

Comparaison Avec Des Composés Similaires

Les alcaloïdes pyrrolizidiniques sont comparés à d'autres alcaloïdes tels que les alcaloïdes tropaniques et les alcaloïdes indoliques. Bien que tous ces composés partagent une structure hétérocyclique contenant de l'azote, les alcaloïdes pyrrolizidiniques sont uniques en raison de leur structure bicyclique et de la présence de bases nécines. Les composés similaires comprennent :

Alcaloïdes tropaniques : Trouvés dans des plantes comme l'Atropa belladonna, ces alcaloïdes ont un système cyclique tropanique.

Alcaloïdes indoliques : Trouvés dans des plantes comme le Catharanthus roseus, ces alcaloïdes contiennent un système cyclique indolique.

Les alcaloïdes pyrrolizidiniques se distinguent par leur présence généralisée dans le règne végétal et leur profil toxicologique important .

Activité Biologique

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds found in over 6,000 plant species, recognized for their diverse biological activities and potential toxic effects. This article delves into the biological activity of this compound, focusing on their mechanisms of action, toxicity, therapeutic potential, and relevant case studies.

This compound alkaloids exert their biological effects primarily through metabolic activation in the liver, where they are converted into reactive metabolites that can damage cellular macromolecules. The key mechanisms include:

- DNA Damage : The active forms of PAs can form covalent bonds with DNA, leading to mutations and cell death. This property has been exploited in cancer research, where certain PAs have shown potential in inhibiting cancer cell proliferation while also posing significant hepatotoxic risks .

- Hepatotoxicity : The liver is the primary organ affected by PAs, with toxicity manifesting as hepatocyte necrosis, megalocytosis, and bile duct hyperplasia. Chronic exposure can lead to severe liver damage and even carcinogenesis .

- Neurotoxicity : In cases of poisoning, neurological symptoms such as ataxia and encephalopathy have been observed, particularly in wildlife .

Toxicological Profile

The toxicological profile of this compound alkaloids is complex and varies significantly among different species and specific alkaloids. Key findings include:

- Acute and Chronic Toxicity : Acute toxicity has been documented in humans and animals, with cases resulting from ingestion of contaminated food sources. Chronic exposure often leads to cumulative liver damage .

- Species Sensitivity : Different species exhibit varying levels of sensitivity to PAs. For instance, livestock such as cattle and sheep are particularly susceptible to chronic poisoning from plants containing these alkaloids .

Case Study 1: Gazelle Poisoning

A notable case involved a gazelle that exhibited severe neurological signs due to PA poisoning. Histopathological examination revealed significant liver damage characterized by hepatocyte megalocytosis and necrosis. The animal displayed symptoms such as head pressing and ataxia before succumbing to the effects of the toxin .

Case Study 2: Human Exposure

In another case involving a child exposed to PAs through contaminated food, symptoms included acute liver failure leading to a fatal outcome. This highlights the risks associated with dietary exposure to this compound alkaloids .

Therapeutic Potential

Despite their toxicity, recent research has explored the therapeutic potential of this compound alkaloids:

- Cancer Treatment : Innovative approaches have been developed to utilize PAs for cancer treatment by minimizing systemic toxicity through localized activation near tumor sites. This method involves administering non-toxic precursors that convert into active forms selectively at the tumor site .

- Drug Development : The unique structural properties of PAs make them candidates for drug development. Their ability to interact with various biological targets suggests potential applications in pharmacology beyond their traditional uses .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound alkaloids:

| Parameter | Description |

|---|---|

| Sources | Found in over 6,000 plant species |

| Mechanism of Action | DNA damage through reactive metabolites; hepatotoxicity |

| Toxicity Symptoms | Liver damage (necrosis, megalocytosis), neurological signs (ataxia, depression) |

| Case Studies | Documented poisoning in gazelles and humans from contaminated food sources |

| Therapeutic Applications | Potential use in cancer treatment via localized activation |

Propriétés

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDEXBBJTUCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214524 | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-20-9 | |

| Record name | Pyrrolizidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRROLIZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine, hexahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U81KWZ2JKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLIZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.